NEK1/NEK2 Kinase Inhibition vs. GeGe3 and BIRB 796
The compound is annotated as an inhibitor of NEK1 and NEK2 [1]. By contrast, the pyrazolyl-urea GeGe3 primarily targets Aurora B/C, PLK2/3, DMPK1, and CAMK1 [2], while BIRB 796 (Doramapimod) is a well-characterized p38α MAPK inhibitor [3]. The distinct kinase selectivity profile means this compound addresses a different node of cell cycle and DNA damage response signaling.
| Evidence Dimension | Primary kinase target(s) |
|---|---|
| Target Compound Data | NEK1, NEK2 (inhibitor, quantitative IC50/Kd not publicly disclosed) |
| Comparator Or Baseline | GeGe3: Aurora B/C, PLK2/3, DMPK1, CAMK1; BIRB 796: p38α MAPK (Kd = 0.1 nM, IC50 = 38 nM [3]) |
| Quantified Difference | Qualitatively distinct target spectrum; no overlap in primary kinase inhibition |
| Conditions | Target annotation from TTD database [1] and published kinase profiling [2][3] |
Why This Matters
Procurement of a NEK1/NEK2 inhibitor is essential for studies of mitotic regulation, centrosome biology, and DNA damage response pathways, areas not addressed by p38 or Aurora-focused tool compounds.
- [1] Therapeutic Target Database (TTD). Drug ID: D0K0UJ. Target: NEK1, NEK2. View Source
- [2] The pyrazolyl-urea GeGe3 inhibits tumor angiogenesis and reveals dystrophia myotonica protein kinase (DMPK)1 as a novel angiogenesis target. Oncotarget. 2017;8:108195. View Source
- [3] Pargellis C, et al. Inhibition of p38 MAP kinase by using a novel allosteric binding site. Nat Struct Biol. 2002;9:268-272. View Source
